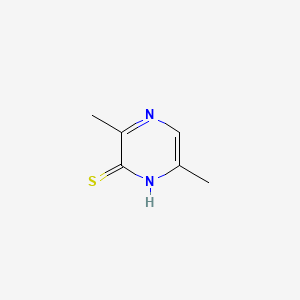

3,6-Dimethylpyrazine-2-thiol

描述

Overview of Pyrazine (B50134) Heterocyclic Chemistry

Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. mdpi.comhmdb.ca This heterocyclic structure is the foundation for a vast array of derivatives. hmdb.ca Natural pyrazines can be substituted with various functional groups, such as alkyl, acyl, or methoxyl groups, which significantly influence their chemical properties and sensory characteristics. mdpi.com

Alkylpyrazines, in particular, are renowned for their roles as potent flavor and aroma agents in the food industry, often associated with nutty, roasted, or baked scents. mdpi.comhmdb.casigmaaldrich.com These compounds are commonly generated during thermal food processing through the Maillard reaction, a chemical reaction between amino acids and reducing sugars. mdpi.comnih.gov The specific amino acid precursor can determine the type of pyrazine formed; for instance, L-threonine can lead to the formation of derivatives like 2,5-dimethylpyrazine (B89654) and 2,6-dimethylpyrazine. mdpi.com Due to their significant impact on the flavor profiles of foods like coffee, chocolate, and baked goods, the synthesis and properties of pyrazines are a major focus of study. mdpi.com

Significance of Sulfur-Containing Pyrazine Derivatives in Chemical Research

The introduction of a sulfur-containing functional group, such as a thiol (-SH), into a pyrazine ring creates a sub-class of compounds with unique and potent properties. Sulfur-containing compounds are well-known for their strong and often meaty aromas, playing a crucial role in the flavor chemistry of cooked meats. nih.govsemanticscholar.org Cysteine, a sulfur-containing amino acid, is a key precursor in the Maillard reaction for producing these characteristic meaty flavors. semanticscholar.org

In chemical research, sulfur-containing pyrazines, including pyrazinethiols, are of significant interest for several reasons. They are often powerful odorants with extremely low perception thresholds, meaning they can be detected by the human nose at trace concentrations that may be challenging to identify using standard analytical instrumentation like Gas Chromatography-Mass Spectrometry (GC-MS) alone. mdpi.com This necessitates the use of specialized techniques like gas chromatography-olfactometry (GC-O) for their detection and characterization in complex mixtures. mdpi.comnih.gov The metabolism of these compounds can involve processes like thiol oxidation and methylation. inchem.org The reactivity of the thiol group also makes these compounds interesting intermediates for further chemical synthesis.

Scope and Research Trajectory of 3,6-Dimethylpyrazine-2-thiol Studies

This compound, also known by its tautomeric name 3,6-Dimethyl-2(1H)-pyrazinethione, is a specific sulfur-containing pyrazine derivative. cas.org Its chemical structure combines the pyrazine core with two methyl groups and a thiol group, leading to a unique set of properties and research interests.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5788-49-8 | cas.orgchemsrc.comepa.gov |

| Molecular Formula | C6H8N2S | cas.orgchemsrc.comepa.gov |

| Molecular Weight | 140.21 g/mol | cas.orgnih.gov |

| Boiling Point | 212.9°C at 760 mmHg | chemsrc.com |

| Flash Point | 82.5°C | chemsrc.com |

| Monoisotopic Mass | 140.040819 g/mol | epa.gov |

Research on this compound has primarily focused on its biological activity. A notable study investigated its effects on the reproductive organs in male rats. The findings indicated that the compound decreased the weight of the prostate and seminal vesicles. nih.gov The study suggested that this effect was due to the direct inhibition of testosterone (B1683101) uptake into these accessory reproductive organs, as the compound did not alter plasma testosterone levels. nih.gov

In another line of research comparing the effects of various alkylpyrazine derivatives, this compound was found to have no effect on pentobarbital-induced sleep duration in mice. hpa.gov.tw This is in contrast to other pyrazine derivatives like 2,5-dimethylpyrazine, which did prolong sleep duration, suggesting a high degree of structural specificity for pharmacological activity within this class of compounds. hpa.gov.tw These studies highlight a research trajectory focused on understanding the specific biological and pharmacological profile of this compound, distinguishing it from other pyrazine analogs.

Structure

3D Structure

属性

IUPAC Name |

3,6-dimethyl-1H-pyrazine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-4-3-7-5(2)6(9)8-4/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBPVCYTFYHIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=S)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206598 | |

| Record name | 3,6-Dimethylpyrazine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5788-49-8 | |

| Record name | 3,6-Dimethyl-2(1H)-pyrazinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5788-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethylpyrazine-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005788498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethylpyrazine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIMETHYLPYRAZINE-2-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N24YT9VQ3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,6 Dimethylpyrazine 2 Thiol and Its Analogs

Biosynthesis and Enzymatic Production Pathways

Enzymatic Transformations and Biocatalysis

The use of enzymes in the synthesis of pyrazines offers a green and highly selective alternative to traditional chemical methods. researchgate.netsemanticscholar.org Biocatalysis, leveraging the catalytic activity of isolated enzymes or whole microbial cells, allows for the formation of specific pyrazine (B50134) structures under mild reaction conditions. researchgate.netnih.gov

A significant biocatalytic approach involves the use of transaminases (ATAs). nih.govnih.gov These enzymes facilitate the key amination of α-diketone precursors to form α-amino ketones. nih.govnih.gov These intermediates then undergo spontaneous oxidative dimerization to yield symmetrically substituted pyrazines. nih.gov For instance, the treatment of α-diketones with ATA-113 in the presence of an amine donor like isopropylamine (B41738) has been shown to produce pyrazine products that can be directly extracted in pure form. nih.gov This chemo-enzymatic method highlights the regioselectivity of the biocatalytic amination step. nih.gov

Another important enzyme in pyrazine biosynthesis is L-threonine dehydrogenase. researchgate.net This enzyme, sourced from organisms like Cupriavidus necator, can generate aminoacetone in situ from the natural amino acid L-threonine. researchgate.net This aminoacetone can then dimerize and undergo further reactions to form asymmetric trisubstituted pyrazines, demonstrating the potential for creating diverse pyrazine structures through biocatalysis. researchgate.net The process is noted for being environmentally benign, operating under aqueous and mild conditions. researchgate.net

Furthermore, the acyltransferase activity of amidases, such as the one from Bacillus smithii, has been harnessed for the biotransformation of pyrazinamide (B1679903) into its corresponding acid hydrazide, showcasing a one-step, solvent-free, and greener synthetic route. tandfonline.com

Table 1: Enzymes in Pyrazine Synthesis

| Enzyme | Precursor(s) | Product(s) | Organism Source (Example) |

|---|---|---|---|

| Transaminase (ATA) | α-Diketones, Amine donor | α-Amino ketones (leading to pyrazines) | --- |

| L-threonine dehydrogenase | L-threonine | Aminoacetone (leading to asymmetric pyrazines) | Cupriavidus necator |

| Amidase (Acyltransferase activity) | Pyrazinamide, Hydrazine | Pyrazine-2-carboxylic acid hydrazide | Bacillus smithii |

Precursor Incorporation and Metabolic Engineering for Pyrazine Formation

The biosynthesis of pyrazines in microorganisms is heavily dependent on the availability of specific precursor molecules. mdpi.comnih.gov Key precursors include amino acids such as L-threonine and L-serine, as well as α-dicarbonyl compounds and acetoin (B143602). mdpi.comnih.govnih.gov For example, L-threonine is a known precursor for 2,5-dimethylpyrazine (B89654), while L-serine can lead to the formation of pyrazine, methylpyrazine, and ethylpyrazine. mdpi.comnih.gov Acetoin (3-hydroxy-2-butanone) is a crucial precursor for the synthesis of tetramethylpyrazine. mdpi.com

Metabolic engineering has emerged as a powerful tool to enhance the production of desired pyrazines in microbial hosts. mdpi.com By manipulating the metabolic pathways of organisms like Escherichia coli and Corynebacterium glutamicum, researchers can increase the flux towards the biosynthesis of key precursors and, consequently, the final pyrazine products. mdpi.com

For instance, a genetically engineered strain of Corynebacterium glutamicum ATCC 13032, with the introduction of heterologous genes, was used to analyze the biosynthesis of tetramethylpyrazine (TTMP). mdpi.com The accumulation of TTMP and its precursor acetoin was observed in the engineered strain. mdpi.com Similarly, strategies to impair or block the metabolic pathways of by-products in recombinant E. coli have been shown to improve the yield of TTMP. mdpi.com

The production of 2,5-dimethylpyrazine (2,5-DMP) has been achieved in a genetically modified Pseudomonas putida KT2440 strain. researchgate.net This was accomplished by deleting six genes in the L-threonine pathway and overexpressing key enzymes from E. coli, leading to the de novo biosynthesis of 2,5-DMP. researchgate.net Targeted precursor addition is another strategy to promote the formation of specific pyrazines and improve the aroma profile of thermally processed foods. consensus.app

Table 2: Precursors for Pyrazine Biosynthesis

| Precursor | Resulting Pyrazine(s) |

|---|---|

| L-Threonine | 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, Trimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine (B18607) |

| L-Serine | Pyrazine, Methylpyrazine, Ethylpyrazine, 2,6-Diethylpyrazine |

| Acetoin (3-hydroxy-2-butanone) | Tetramethylpyrazine |

| Glucose and various peptides | Tetramethylpyrazine, 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine |

Maillard Reaction and Strecker Degradation Mechanisms in Pyrazine Synthesis

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that is a primary pathway for the formation of a wide variety of flavor compounds, including pyrazines, in thermally processed foods. mdpi.comsci-hub.seresearchgate.net The reaction cascade is complex, involving multiple stages and intermediates. sci-hub.se

The generally accepted mechanism for pyrazine formation via the Maillard reaction and Strecker degradation involves the condensation of two α-aminocarbonyl molecules to form a dihydropyrazine (B8608421) intermediate. researchgate.net This intermediate is then oxidized to the corresponding stable pyrazine. researchgate.net The substituents on the final pyrazine ring are determined by the nature of the initial α-aminocarbonyls, which in turn are derived from the specific amino acids and sugar degradation products involved in the reaction. nih.gov For example, the reaction of different amino acids with 1,3-dihydroxyacetone (B48652) (a precursor of 2-oxopropanal) yields various pyrazines, with 2,5-dimethylpyrazine often being the most abundant. nih.gov

The structure of the amino source plays a significant role in the types and amounts of pyrazines formed. sci-hub.se Peptides, for example, can lead to a greater variety and higher content of pyrazines compared to free amino acids, with the N-terminal amino acid being particularly influential. sci-hub.se The reaction conditions, such as temperature, pH, and the presence of other components like lipids, also significantly impact the pyrazine profile. sci-hub.seresearchgate.net

Table 3: Pyrazine Formation in Maillard Reaction Models

| Reactants | Key Pyrazine Products | Reaction Conditions |

|---|---|---|

| L-Serine | Pyrazine, Methylpyrazine, Ethylpyrazine | Heated at 120°C for 4 hours or 300°C for 7 minutes |

| L-Threonine | 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, Trimethylpyrazine | Heated at 120°C for 4 hours or 300°C for 7 minutes |

| Glucose and various peptides (e.g., Arg-Lys, His-Lys) | Tetramethylpyrazine, 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine | Maillard reaction models |

| 1,3-Dihydroxyacetone and various amino acids | 2,5-Dimethylpyrazine and other substituted pyrazines | Model reaction |

| Glyoxal trimer dihydrate and proteogenic amino acids | Unsubstituted pyrazine, Strecker aldehydes | Ball milling at ambient temperatures |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 3,6-Dimethylpyrazine-2-thiol.

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule that induce a change in the dipole moment. For 3,6-dimethyl-1H-pyrazine-2-thione, the FT-IR spectrum is characterized by several key absorption bands that confirm the presence of its specific functional groups and the pyrazine (B50134) ring system.

The analysis of substituted pyrazines and related heterocyclic thiones provides a basis for assigning the observed vibrational frequencies. The N-H stretching vibration of the thione tautomer is typically observed in the range of 3100-3400 cm⁻¹, often as a broad band due to hydrogen bonding in the solid state. tubitak.gov.trnih.gov The C-H stretching vibrations of the methyl groups and the pyrazine ring are expected in the 2900-3100 cm⁻¹ region. researchgate.net

A significant band for the thione form is the C=S stretching vibration, which is typically found in the region of 1120-1190 cm⁻¹. The pyrazine ring itself exhibits a series of characteristic stretching and bending vibrations. Ring stretching modes are generally observed in the 1500-1600 cm⁻¹ and 1000-1150 cm⁻¹ regions. researchgate.netmahendrapublications.com

Table 1: Representative FT-IR Vibrational Frequencies for 3,6-Dimethyl-1H-pyrazine-2-thione

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350 | Medium, Broad | N-H Stretch |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch |

| ~1580 | Medium | Pyrazine Ring Stretch |

| ~1450 | Medium | CH₃ Asymmetric Bending |

| ~1370 | Medium | CH₃ Symmetric Bending |

| ~1150 | Strong | C=S Stretch |

| ~1020 | Medium | Pyrazine Ring Breathing |

Raman spectroscopy, which detects vibrational modes that cause a change in the polarizability of the molecule, provides complementary information to FT-IR. It is particularly useful for observing non-polar bonds and symmetric vibrations.

For this compound, the pyrazine ring breathing mode, a symmetric vibration, is expected to give a strong signal in the Raman spectrum, typically around 1020-1050 cm⁻¹. researchgate.netmahendrapublications.com The C=S stretching vibration also gives a noticeable Raman band. The symmetric stretching of the C-S bond in the thiol tautomer would be expected around 600-700 cm⁻¹, while the S-H stretch is typically weak and appears around 2550 cm⁻¹. thegoodscentscompany.com The pyrazine ring stretching modes are also prominent in the Raman spectrum. rsc.orgresearchgate.net

Table 2: Representative Raman Shifts for 3,6-Dimethyl-1H-pyrazine-2-thione

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3055 | Medium | Aromatic C-H Stretch |

| ~2955 | Medium | Aliphatic C-H Stretch |

| ~1585 | Strong | Pyrazine Ring Stretch |

| ~1390 | Medium | Pyrazine Ring Stretch |

| ~1155 | Medium | C=S Stretch |

| ~1025 | Very Strong | Pyrazine Ring Breathing |

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Vibration Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity and environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR provide detailed information about the proton and carbon skeletons, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the two methyl groups, the pyrazine ring proton, and the N-H proton of the dominant thione tautomer. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine ring and the thione group.

The methyl protons are anticipated to appear as singlets, likely in the range of δ 2.3-2.7 ppm. jst.go.jpacs.org The sole proton on the pyrazine ring (H-5) is expected to resonate as a singlet further downfield, typically in the region of δ 8.0-8.5 ppm, due to the deshielding effect of the aromatic ring and the adjacent nitrogen atom. tubitak.gov.trnanoient.org The N-H proton of the thione form is expected to be a broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration, but is often found in the δ 12.0-14.0 ppm range in aprotic solvents like DMSO-d₆. researchgate.netbrieflands.com

Table 3: Predicted ¹H NMR Chemical Shifts for 3,6-Dimethyl-1H-pyrazine-2-thione (in DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.5 | Broad Singlet | 1H | N-H |

| ~8.2 | Singlet | 1H | H-5 |

| ~2.6 | Singlet | 3H | C₆-CH₃ |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 3,6-Dimethyl-1H-pyrazine-2-thione, distinct signals are expected for the thione carbon, the four pyrazine ring carbons, and the two methyl carbons.

The most downfield signal is predicted to be the C=S carbon (C-2), typically appearing in the range of δ 165-180 ppm. brieflands.com The carbons of the pyrazine ring are expected to resonate between δ 120-160 ppm. The chemical shifts of these carbons are influenced by the positions of the methyl and thione substituents. researchgate.netmdpi.com Specifically, C-3 and C-6, being attached to methyl groups, will have different shifts compared to C-5. The methyl carbons are expected to appear in the upfield region of the spectrum, typically around δ 20-25 ppm. jst.go.jpacs.org

Table 4: Predicted ¹³C NMR Chemical Shifts for 3,6-Dimethyl-1H-pyrazine-2-thione (in DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~175 | C-2 (C=S) |

| ~155 | C-6 |

| ~148 | C-3 |

| ~130 | C-5 |

| ~22 | C₆-CH₃ |

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of this compound, since all proton signals are expected to be singlets, no cross-peaks would be observed in a standard COSY spectrum, which in itself is a piece of structural information.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signal at ~8.2 ppm to the C-5 carbon signal at ~130 ppm, and the methyl proton signals to their respective carbon signals. tubitak.gov.tr

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial technique for establishing long-range connectivity (typically over 2-3 bonds). For instance, correlations would be expected between the H-5 proton and carbons C-3 and C-6, and between the methyl protons and the adjacent ring carbons. These correlations are vital for confirming the substitution pattern on the pyrazine ring. tubitak.gov.trresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. It could be used to confirm the proximity of the ring proton to the adjacent methyl group protons.

The collective data from these 1D and 2D NMR experiments provide irrefutable evidence for the structure of this compound and its predominant thione tautomer.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the fragmentation pathways of a compound. For this compound (C₆H₈N₂S), the molecular weight is 140.21 g/mol . In mass spectral analysis, this would correspond to a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 140.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Predicted) | Identity/Origin |

| [M]⁺ | 140 | Molecular Ion |

| [M-H]⁺ | 139 | Loss of a hydrogen atom |

| [M-SH]⁺ | 107 | Loss of a sulfhydryl radical |

| [M-HCN]⁺ | 113 | Loss of hydrogen cyanide from the ring |

| C₅H₅N₂⁺ | 93 | Loss of CH₃ and SH radicals |

Note: This table is based on theoretical fragmentation patterns for similar chemical structures, as specific experimental data for this compound is not publicly documented.

Studies on related compounds, such as various dimethylpyrazines, show that fragmentation is influenced by the position of methyl groups, which can hinder or promote certain bond cleavages. nih.gov The presence of the thiol group introduces additional fragmentation possibilities, including the loss of sulfur-containing radicals.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Specific single-crystal X-ray diffraction data for this compound is not publicly available. However, extensive crystallographic studies have been conducted on numerous pyrazine derivatives, revealing common structural motifs. thieme-connect.de Pyrazine rings are consistently found to be planar, a characteristic of their aromatic nature. thieme-connect.de

For substituted pyrazines, the crystal packing is influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces. In the case of this compound, the thiol group (-SH) can act as a hydrogen bond donor, and the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, likely leading to the formation of distinct supramolecular structures. mdpi.com Studies on similar heterocyclic thiols confirm the importance of such interactions in defining the crystal lattice. mdpi.com

Table 2: Representative Crystallographic Data for a Substituted Pyrazolone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

Note: The data presented is for a related heterocyclic compound, 8-(1H-indol-2-yl)-5-(p-tolyl)- researchgate.netmdpi.comresearchgate.nettriazolo[3,4-b] thieme-connect.deresearchgate.netresearchgate.netthiadiazole, to illustrate typical parameters, as specific data for this compound is not available. mdpi.com

The tautomeric equilibrium between the thiol (-SH) and thione (=S) forms is a critical aspect that would be resolved by XRD. For many pyrazinethiols, the thione form is predominant in the solid state. thieme-connect.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. The absorption peaks provide information about the electronic transitions within a molecule.

For aromatic and heteroaromatic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*.

π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated pyrazine ring.

n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or sulfur atoms) to a π* antibonding orbital.

Studies on substituted pyrazines show characteristic absorption maxima around 275 nm, attributed to the π → π* transition of the pyrazine ring. rsc.org The presence of substituents can cause a shift in the wavelength of maximum absorption (λₘₐₓ). The thiol group, acting as an auxochrome, is expected to cause a bathochromic (red) shift of the π → π* band. Furthermore, the n → π* transitions involving the nitrogen lone pairs typically appear as a weaker, longer-wavelength shoulder on the main absorption band. mdpi.com

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Absorption Maximum (λₘₐₓ) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~275-290 nm | High | π → π | Pyrazine ring |

| ~320-340 nm | Low | n → π | Nitrogen lone pairs |

Note: This table represents expected values based on data for di-substituted pyrazines and general principles of UV-Vis spectroscopy, as a specific spectrum for this compound is not published. mdpi.comrsc.org

The solvent can influence the positions of these peaks. Polar solvents can stabilize the ground state of n → π* transitions, leading to a hypsochromic (blue) shift. The exact λₘₐₓ values and molar absorptivities would need to be determined experimentally for a definitive characterization.

Computational Chemistry and Theoretical Investigations of 3,6 Dimethylpyrazine 2 Thiol

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are crucial for predicting molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is a widely applied computational tool for studying pyrazine (B50134) derivatives due to its balance of accuracy and computational cost. DFT calculations can determine various electronic properties of 3,6-dimethylpyrazine-2-thiol, such as the distribution of electron density, the energies of molecular orbitals (including the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. For instance, in studies of other pyrazine derivatives, DFT calculations have been used to correlate electronic properties with observed chemical behavior, such as inhibition efficiency in corrosion studies.

Basis Set Selection and Functional Evaluation in DFT Studies

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For pyrazine derivatives, a common choice of functional is B3LYP, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Other functionals may also be evaluated for their performance in describing specific properties.

The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is equally important. Pople-style basis sets, such as 6-311G(d,p), are frequently used for geometry optimizations and frequency calculations of similar organic molecules. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in molecules containing heteroatoms like nitrogen and sulfur. For more precise calculations of electronic properties, larger basis sets incorporating diffuse functions, such as 6-311++G(d,p), might be employed.

A comparative study of different functional and basis set combinations would be necessary to establish the most reliable computational model for this compound.

Calculation of Spectroscopic Parameters (FT-IR, UV-Vis, NMR Chemical Shifts)

DFT calculations are instrumental in predicting and interpreting spectroscopic data.

FT-IR (Fourier-Transform Infrared) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. These calculations can help in understanding the electronic transitions responsible for the observed absorptions.

NMR (Nuclear Magnetic Resonance) Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts with experimental data, the molecular structure can be confirmed and the electronic environment of each nucleus can be analyzed.

The following table outlines the typical computational approaches for spectroscopic parameter calculation:

| Spectroscopic Technique | Computational Method | Predicted Parameters |

| FT-IR | DFT Frequency Calculation | Vibrational Frequencies |

| UV-Vis | TD-DFT | Excitation Energies, Oscillator Strengths |

| NMR | DFT with GIAO | Chemical Shifts (¹H, ¹³C) |

Molecular Dynamics Simulations

While quantum mechanics provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules.

Simulation of Molecular Interactions and Conformational Dynamics

MD simulations can be used to explore the conformational landscape of this compound and its interactions with solvent molecules or other species. By simulating the movement of atoms over time, it is possible to understand the flexibility of the molecule and the preferred orientations it adopts in different environments. Such simulations would be particularly insightful for understanding its behavior in biological systems or in solution. For example, MD simulations have been employed to study the interactions of pyrazine derivatives with biological targets.

Studies of Intermolecular Forces and Self-Assembly

The potential for this compound to form aggregates or self-assemble can be investigated using MD simulations. These simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonding (involving the thiol group and the pyrazine nitrogens) and π-π stacking interactions between the pyrazine rings. Understanding these interactions is crucial for predicting the material properties of the compound in the solid state or in concentrated solutions. Research on other pyrazine-containing systems has demonstrated the utility of MD in elucidating the principles of their self-assembly into larger structures.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net

For pyrazine derivatives, FMO analysis has been employed to understand their reactivity and inhibition mechanisms in various contexts. researchgate.netscience.gov The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. In the case of this compound, the pyrazine ring, along with the thiol and dimethyl substituents, influences the electronic distribution. The HOMO is generally expected to be localized over the electron-rich regions, such as the sulfur atom of the thiol group and the nitrogen atoms of the pyrazine ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyrazine ring, indicating its role as an electron acceptor in reactions.

The energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of chemical reactivity. A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Theoretical calculations on related pyrazine derivatives have shown that the nature and position of substituents significantly impact the HOMO-LUMO gap. clockss.org For this compound, the interplay between the electron-donating methyl groups and the thiol group would modulate this energy gap, thereby fine-tuning its reactivity.

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -8.9 to -8.5 | Electron-donating ability |

| ELUMO | -1.8 to -1.4 | Electron-accepting ability |

| Energy Gap (ΔE) | 7.1 to 7.5 | Chemical reactivity and stability |

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govlnu.edu.ua By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a three-dimensional map of the close contacts between neighboring molecules. This analysis is crucial for understanding the packing motifs and the nature of non-covalent interactions, such as hydrogen bonds and π-π stacking, which dictate the supramolecular architecture of a compound. mdpi.comresearchgate.net

For pyrazine derivatives, Hirshfeld surface analysis has revealed the prevalence of various intermolecular contacts, including H···H, N···H, and C···H interactions. nih.gov In the context of this compound, the presence of the thiol group (-SH) introduces the possibility of S-H···N or S-H···S hydrogen bonds, which would be significant in directing the crystal packing. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the thiol hydrogen can act as a donor.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, it is anticipated that H···H contacts would constitute a major portion of the surface, a common feature in organic molecules. nih.gov The N···H/H···N and C···H/H···C contacts would also be significant, reflecting the importance of hydrogen bonding and van der Waals forces in the crystal structure. The presence of the sulfur atom would likely give rise to S···H/H···S contacts, the percentage of which would depend on the specific crystal packing.

| Contact Type | Predicted Contribution (%) | Type of Interaction |

| H···H | 40 - 60 | Van der Waals |

| N···H / H···N | 15 - 25 | Hydrogen Bonding |

| C···H / H···C | 10 - 20 | Van der Waals |

| S···H / H···S | 5 - 15 | Hydrogen Bonding / Van der Waals |

Non-Linear Optical (NLO) Property Theoretical Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. journaleras.com The NLO response of a molecule is governed by its hyperpolarizability (β), which is a measure of how the dipole moment of the molecule changes in the presence of a strong electric field. journaleras.comrsc.org Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. journaleras.com

Theoretical calculations of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can provide an estimation of the NLO potential of this compound. A large first hyperpolarizability value, often compared to that of a standard NLO material like urea, suggests a promising NLO response. journaleras.com The solvent can also play a significant role in enhancing the NLO properties of a molecule. science.gov

| Parameter | Predicted Value (a.u.) | Significance |

| Dipole Moment (μ) | 2.5 - 4.0 D | Polarity of the molecule |

| Polarizability (α) | 80 - 120 x 10-24 esu | Linear optical response |

| First Hyperpolarizability (β) | 50 - 150 x 10-30 esu | Non-linear optical response |

Chemical Reactivity, Derivatives, and Transformation Studies of 3,6 Dimethylpyrazine 2 Thiol

Thiol Group Functionalization Reactions

The sulfur-containing functional group is the primary site for many chemical transformations of 3,6-dimethylpyrazine-2-thiol. Its nucleophilicity and susceptibility to oxidation allow for a wide range of functionalization reactions.

The thiol group of this compound, particularly after deprotonation to the more nucleophilic thiolate anion, readily participates in nucleophilic substitution reactions. libretexts.org This reactivity is fundamental for forming new carbon-sulfur bonds. In a typical SN2 reaction, the thiolate acts as a nucleophile, attacking an electrophilic carbon atom and displacing a leaving group. libretexts.org

A common example of this is the reaction with alkyl halides, which serves as a primary method for synthesizing thioethers. libretexts.org The general scheme involves the deprotonation of the thiol by a suitable base to form the pyrazinylthiolate, which then attacks the alkyl halide.

General Reaction: R-SH + Base → R-S⁻ + HB⁺

Substitution Step: R-S⁻ + R'-X → R-S-R' + X⁻ (where R is the 3,6-dimethylpyrazinyl group, R' is an alkyl group, and X is a halide)

This type of reaction is crucial for the synthesis of various sulfur-containing derivatives, where the properties of the molecule are modified by the introduction of different alkyl or functionalized chains at the sulfur atom.

Thiols are known to undergo addition reactions across carbon-carbon double and triple bonds, a process often referred to as hydrothiolation. One of the most significant of these is the thiol-ene reaction, where a thiol adds across an alkene. This reaction can be initiated by radicals or light (photo-initiation) and follows an anti-Markovnikov regioselectivity, meaning the sulfur atom attaches to the less substituted carbon of the double bond. While specific studies on this compound in this context are not widely documented, the general reactivity of thiols suggests its potential participation in such transformations.

The sulfur atom in the thiol group exists in its most reduced state (-2). It can be readily oxidized to higher oxidation states, yielding sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). inchem.orgnih.gov The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions. researchgate.net

The oxidation proceeds stepwise. Mild oxidation first yields a disulfide, while stronger conditions can lead to the more highly oxidized acid forms. The initial oxidation to a sulfenic acid is often transient, with the species being quickly oxidized further to the more stable sulfinic and sulfonic acids. nih.gov A variety of reagents have been developed for the efficient conversion of thiols to sulfonic acids. researchgate.net

Table 1: Selected Oxidizing Agents for Thiol to Sulfonic Acid Conversion

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) with Methyltrioxorhenium (MTO) catalyst | Acetonitrile, 20°C | researchgate.net |

| Oxone® / Sodium Bicarbonate (NaHCO₃) | Acetonitrile-Water, 20±5 °C | researchgate.net |

| HOF·CH₃CN | Mild conditions | researchgate.net |

| Potassium Bromate (KBrO₃) | Longer reaction times | researchgate.net |

Alkylation of the sulfur atom is a specific and highly important class of nucleophilic substitution, leading to the formation of thioethers. Methylation, the introduction of a methyl group, is the simplest form of this reaction. This transformation is typically achieved by reacting the thiolate of this compound with a methylating agent, such as iodomethane (B122720) (methyl iodide). acs.org

The reaction converts the thiol into a methyl sulfide. inchem.org This process is significant as it alters the chemical properties of the molecule, for instance, by masking the acidic proton of the thiol and changing its potential for hydrogen bonding and coordination to metals. acs.org The resulting methyl thioether can itself be further oxidized to a sulfoxide (B87167) or a sulfone. inchem.org

Table 2: Common Reagents for Thiol Alkylation

| Reagent Type | Example | Product | Reference |

|---|---|---|---|

| Alkyl Halide | Iodomethane (CH₃I) | Methyl Thioether | acs.org |

| Alkyl Halide | 1,3-Dibromopropane | Macrocyclic Thioether | acs.org |

| Alkylating Agent | Alkyl Halides | Alkyl Thioether | libretexts.org |

Thioether formation via alkylation has been discussed in the preceding section. Another fundamental transformation of thiols is their oxidation to form disulfides (R-S-S-R'). This reaction involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms. libretexts.org

This conversion can be achieved using mild oxidizing agents. The disulfide bond is a key structural motif in many biological systems and can be reversible, reverting to the thiol form under reducing conditions. libretexts.org The reaction can occur between two molecules of this compound to form a symmetrical disulfide or between the pyrazine (B50134) thiol and another thiol, such as glutathione, to form a mixed disulfide. libretexts.orginchem.org The formation of disulfides is often a competing reaction during other transformations if oxidizing conditions are not carefully controlled. csic.es

Alkylation and Methylation of Sulfur

Pyrazine Ring Modifications

While the thiol group is often the primary site of reactivity, the pyrazine ring itself can be chemically modified. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack but also influences the reactivity of its substituents. thieme-connect.de

Modifications to the alkyl groups on the pyrazine ring are a known synthetic strategy. For instance, the methyl groups of pyrazine derivatives can be oxidized to form carboxylic acids. thieme-connect.de The oxidation of 2,3,5,6-tetramethylpyrazine (B1682967) with selenium dioxide has been shown to selectively yield 3,6-dimethylpyrazine-2,5-dicarboxylic acid. thieme-connect.de This suggests that under appropriate conditions, the methyl groups of this compound could potentially be oxidized.

Furthermore, direct C-H functionalization of the pyrazine ring or its alkyl substituents is possible. Minisci-type reactions, which involve the addition of radicals to electron-deficient heterocycles, provide a route for the alkylation and hydroxymethylation of pyrazines. researchgate.net It has also been reported that 2,6-dimethyl-pyrazine can be ethylated at the 3-position using an alkyl-lithium method, demonstrating that the ring positions can be directly functionalized. google.com Such strategies could conceivably be applied to derivatives of this compound, provided the thiol group is appropriately protected or its reactivity is managed.

Electrophilic Aromatic Substitution Reactions

The pyrazine ring is an electron-deficient heteroaromatic system, a characteristic that generally makes it resistant to electrophilic aromatic substitution. thieme-connect.de The presence of two electronegative nitrogen atoms withdraws electron density from the ring carbons, deactivating them towards attack by electrophiles.

However, the substituents on this compound modify this inherent reactivity. The two methyl groups and the thiol group are electron-donating, which can partially offset the electron-withdrawing effect of the ring nitrogens. Despite this, electrophilic substitution on the carbon atoms of the pyrazine ring remains challenging and is not a commonly reported transformation for this class of compounds. Reactions such as nitration or halogenation typically require harsh conditions and often result in low yields or complex product mixtures. Instead, electrophilic attack is more likely to occur at the more nucleophilic sites, such as the sulfur atom of the thiol group or the ring nitrogen atoms.

Studies on related heterocyclic systems like pyridine (B92270) and pyrimidine (B1678525) show that electrophilic substitutions occur at the more electron-rich positions, which are relatively less affected by the electron-withdrawing nitrogen atoms. tandfonline.com In the case of this compound, the only available ring carbon (position 5) is adjacent to a nitrogen atom, making it highly electron-deficient and thus unfavorable for electrophilic attack.

Nucleophilic Aromatic Substitution Reactions on the Pyrazine Ring

Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). byjus.com This type of reaction is a classic transformation for electron-poor aromatic systems where a nucleophile displaces a suitable leaving group on the ring. byjus.com The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups. byjus.com

For SNAr to occur on this compound, a good leaving group would need to be present on the ring, typically a halide. The thiol group itself is not a typical leaving group in SNAr. A more common pathway involves the reaction of a halogenated pyrazine with a thiol nucleophile. For instance, the reaction between heteroaryl halides and thiols proceeds efficiently in the presence of a base like potassium carbonate (K2CO3) to yield the corresponding thioethers. nih.gov

This suggests that a derivative, such as 5-chloro-3,6-dimethylpyrazine-2-thiol, would be reactive towards various nucleophiles. The general mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. byjus.commasterorganicchemistry.com

Table 1: General Conditions for Nucleophilic Aromatic Substitution on Heteroaryl Halides

| Reactants | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Heteroaryl Halide, Thiol | K2CO3, DMAc, rt-100 °C | Heteroaryl Thioether | nih.gov |

| Nitroarenes, Thiols | Potassium Phosphate (K3PO4) | Aryl Thioether | researchgate.net |

This table illustrates typical conditions for SNAr reactions on related aromatic systems, which are applicable to pyrazine derivatives.

Oxidation of the Pyrazine Ring (e.g., N-Oxides)

The nitrogen atoms of the pyrazine ring are susceptible to oxidation, leading to the formation of pyrazine N-oxides. These derivatives are important intermediates in heterocyclic synthesis. The oxidation of substituted pyrazines can yield mono-N-oxides or N,N'-dioxides, depending on the oxidant and reaction conditions. researchgate.net

Common oxidizing agents used for the N-oxidation of pyrazines include peroxy acids, hydrogen peroxide, and potassium peroxymonosulfate (B1194676) (known as Oxone®). researchgate.net Studies on the oxidation of dimethylpyrazines have demonstrated effective methods for synthesizing their corresponding N-oxides. For example, 2,3-dimethylpyrazine (B1216465) can be oxidized to 2,3-dimethylpyrazine-N-oxide using sodium perborate (B1237305) in acetic acid. researchgate.net The use of Oxone® has been shown to be efficient for the preparation of pyrazine N,N'-dioxides. researchgate.net

In the case of this compound, the thiol group is also sensitive to oxidation and could be converted to a disulfide, sulfinic acid, or sulfonic acid under the reaction conditions. inchem.org Therefore, achieving selective N-oxidation would require careful selection of reagents and control of reaction parameters.

Table 2: Reagents for Oxidation of Substituted Pyrazines

| Substrate | Reagent | Product | Reference |

|---|---|---|---|

| 2,3-Dimethylpyrazine | Sodium perborate tetrahydrate, Acetic Acid | 2,3-Dimethylpyrazine-N-oxide | researchgate.net |

| 2,3-Dimethylpyrazine | Oxone® (2KHSO5·KHSO4·K2SO4) | 2,3-Dimethylpyrazine-N,N'-dioxide | researchgate.net |

Alkyl Side Chain Functionalization and Derivatization

The methyl groups on the pyrazine ring offer another site for chemical modification. Functionalization of these alkyl side chains typically proceeds via the generation of a carbanion, which can then react with various electrophiles. researchgate.net This approach is well-documented for related methyl-substituted heterocycles like picolines. researchgate.net

The process involves deprotonation of the methyl group using a strong base, such as n-butyllithium (n-BuLi) or potassium hexamethyldisilazide (KHMDS), to form a highly reactive lithiated or potassiated intermediate. researchgate.net This nucleophilic species can then be trapped with an electrophile, allowing for the introduction of a wide range of functional groups. For example, reaction with an aldehyde or ketone would lead to a hydroxymethyl or hydroxyethyl (B10761427) side chain, respectively.

Another powerful method for functionalizing heterocycles is the Minisci reaction, which involves the addition of a radical to the protonated heterocyclic ring. This method has been developed to efficiently prepare alkyl- and hydroxymethyl-pyrazines, often using greener reaction conditions that avoid toxic catalysts and halogenated solvents. researchgate.net These radical-based methods can introduce functional groups at positions that are inaccessible through ionic pathways.

Table 3: Methods for Side-Chain Functionalization of Methyl-Heterocycles

| Reaction Type | Reagents/Conditions | Transformation | Reference |

|---|---|---|---|

| Deprotonation/Alkylation | 1. Strong base (e.g., n-BuLi) 2. Electrophile (e.g., R-X, Aldehyde) | C-H to C-C, C-O bond formation | researchgate.net |

| Minisci-type Reaction | Radical source, Acid | C-H to C-Alkyl bond formation | researchgate.net |

Mechanistic Elucidation of Reaction Pathways

Understanding the mechanisms of these transformations is crucial for predicting reactivity and optimizing synthetic routes. The reaction pathways for pyrazine derivatives are often elucidated through a combination of experimental studies and computational modeling.

For Nucleophilic Aromatic Substitution (SNAr) , the generally accepted mechanism is a two-step addition-elimination process. byjus.com A nucleophile adds to the electron-deficient ring, breaking aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. byjus.com In some cases, particularly with very strong bases and the absence of good leaving groups, an elimination-addition mechanism via a highly reactive "hetaryne" intermediate (analogous to benzyne) can occur, though this is less common for pyrazines compared to benzene (B151609) derivatives. masterorganicchemistry.com

The oxidation of ring nitrogens to N-oxides is believed to proceed via nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent (e.g., a peroxy acid). This forms an intermediate that then resolves to the N-oxide product.

Mechanisms for side-chain functionalization depend on the method used. For reactions involving deprotonation, the pathway is a straightforward acid-base reaction followed by nucleophilic attack on an electrophile. For radical reactions like the Minisci-type functionalization, the mechanism involves the generation of an alkyl radical, its addition to the protonated, electron-deficient pyrazine ring to form a radical cation, and a final oxidation step to yield the substituted product. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these pathways. DFT can be used to map the potential energy surfaces of reactions, calculate the energies of intermediates and transition states, and identify rate-limiting steps. This provides detailed insight into factors like steric hindrance, electronic effects, and the role of solvents, helping to explain observed regioselectivity and reactivity patterns.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Gas Chromatography (GC) Method Development

There is no specific information available in the surveyed literature regarding the development of Gas Chromatography (GC) methods for the analysis of 3,6-Dimethylpyrazine-2-thiol.

Liquid Chromatography (LC) Method Development

Detailed methods for the development of Liquid Chromatography (LC) separation for this compound are not present in the available scientific papers.

Hyphenated Techniques (e.g., GC-MS, GC-O, LC-MS)

While related pyrazine (B50134) compounds are frequently analyzed using hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Olfactometry (GC-O), and Liquid Chromatography-Mass Spectrometry (LC-MS), specific protocols and findings for this compound are not documented.

Advanced Sample Preparation Techniques

Solid Phase Micro-extraction (SPME) Optimization

There are no studies available that detail the optimization of Solid Phase Micro-extraction (SPME) for the specific extraction of this compound from any matrix.

Headspace Analysis and Volatile Extraction Methodologies

Information regarding the application and optimization of headspace analysis or other volatile extraction methodologies specifically for this compound is not available in the reviewed literature.

Electrochemical Detection Methods

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the detection of redox-active compounds like this compound. These methods are founded on measuring the current or potential changes resulting from an electrochemical reaction at an electrode surface. libretexts.orgtcd.ie The presence of the thiol (-SH) group in this compound makes it electrochemically active and thus a suitable candidate for analysis by voltammetric techniques.

Voltammetry involves applying a time-dependent potential to an electrode and measuring the resulting current, which is proportional to the analyte's concentration. libretexts.org Several voltammetric techniques, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square-Wave Voltammetry (SWV), are particularly useful. nih.gov CV is often used to study the redox properties of a compound, while DPV and SWV are favored for quantitative analysis due to their enhanced sensitivity and lower limits of detection. nih.govresearchgate.net

The detection mechanism for this compound would likely involve the oxidation of the thiol group at the working electrode. To improve the sensitivity and selectivity of this detection, chemically modified electrodes are often employed. For instance, screen-printed electrodes (SPEs) modified with materials like carbon nanotubes can facilitate the electrochemical reaction and enhance the signal. mdpi.com The porous surface of such electrodes can promote "thin-layer"-like diffusion, which improves the observation of the chemical reaction in the voltammetry. mdpi.com While direct studies on this compound are not extensively documented, the principles are well-established from research on other thiols like cysteine and glutathione. mdpi.com

Table 1: Comparison of Voltammetric Techniques for Thiol Detection

| Technique | Principle | Primary Use | Advantages |

| Cyclic Voltammetry (CV) | The potential is swept linearly in a forward and reverse direction, creating a triangular waveform. libretexts.org | Qualitative analysis of redox behavior. | Provides information on reaction mechanisms and electrochemical reversibility. researchgate.net |

| Differential Pulse Voltammetry (DPV) | Potential pulses of fixed magnitude are superimposed on a linear potential ramp. nih.gov | Quantitative trace analysis. | Excellent sensitivity and good resolution; minimizes background capacitive currents. nih.govresearchgate.net |

| Square-Wave Voltammetry (SWV) | A square-wave potential is superimposed on a staircase waveform. nih.gov | Rapid quantitative analysis. | High speed, high sensitivity, and effective rejection of background currents. nih.gov |

Development of High-Sensitivity and High-Selectivity Analytical Protocols

The accurate quantification of this compound, especially in complex samples such as food and beverages, necessitates the development of highly sensitive and selective analytical protocols. The primary challenge lies in isolating the target analyte from a matrix containing numerous other compounds, some of which may have similar chemical properties.

Solid-Phase Microextraction (SPME) has emerged as a powerful sample preparation technique that addresses many of these challenges. lu.seoup.com SPME is a solvent-free extraction method that uses a coated fiber to isolate analytes from a sample's headspace or directly from the liquid phase. lu.se When coupled with Gas Chromatography (GC) and a detector like a Mass Spectrometer (MS) or an Olfactometry (O) port, SPME-GC-MS/O provides excellent sensitivity and selectivity. lu.se The choice of fiber coating, extraction time, and temperature are critical parameters that must be optimized to maximize the recovery of the target analyte. lu.seoup.com For instance, studies on related flavor compounds have shown that PDMS/CAR/DVB fibers can be highly effective for extracting a broad range of volatile and semi-volatile compounds. lu.se

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power. nih.gov This technique uses two columns with different stationary phases, providing a much higher peak capacity than single-column GC. nih.govtheanalyticalscientist.com When paired with a high-speed Time-of-Flight Mass Spectrometer (ToFMS), GC×GC-ToFMS allows for the separation and identification of hundreds or even thousands of compounds in a single analysis, making it ideal for resolving co-eluting peaks and identifying trace analytes like specific pyrazine derivatives. nih.govtheanalyticalscientist.com This high resolving power is crucial for distinguishing between structurally similar isomers, such as 2-ethyl-3,5-dimethylpyrazine (B18607) and 2-ethyl-3,6-dimethylpyrazine, which may not be separated by conventional GC. theanalyticalscientist.com

Table 2: Overview of High-Sensitivity Analytical Protocols

| Protocol | Principle | Key Advantages | Typical Application |

| SPME-GC-MS | Solvent-free extraction using a coated fiber, followed by thermal desorption into a GC-MS system for separation and identification. lu.se | High sensitivity, reduced sample preparation time, prevents decomposition of thermally labile compounds. oup.com | Analysis of volatile and semi-volatile flavor compounds in food and beverages. lu.se |

| GC×GC-ToFMS | Utilizes two sequential GC columns with different selectivities to achieve enhanced separation, coupled with rapid mass spectrometry detection. nih.gov | Greatly increased separation power, high selectivity, and improved identification of trace compounds in highly complex matrices. nih.govtheanalyticalscientist.com | Untargeted screening and detailed characterization of volatile profiles in complex samples like coffee or baked goods. nih.gov |

Research Applications in Specialized Chemical Fields

Coordination Chemistry and Ligand Development

The structure of 3,6-Dimethylpyrazine-2-thiol, featuring both a heterocyclic pyrazine (B50134) ring and a reactive thiol group, makes it a candidate for ligand development in coordination chemistry. Research into related pyrazine compounds provides a framework for understanding its potential behavior.

Design and Synthesis of Metal Complexes Utilizing this compound

While specific studies on metal complexes of this compound are not widely documented, the coordination chemistry of pyrazine and its derivatives is extensive. Pyrazines are well-known for their ability to act as bridging ligands, connecting metal centers to form coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.gov For instance, dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate has been used to synthesize copper(II) and silver(I) complexes, where it coordinates to the metal ions through its pyridine (B92270) and pyrazine nitrogen atoms. rsc.orgnih.gov In some cases, the pyrazine ring acts as a bridge between two silver(I) ions. rsc.orgnih.gov

A critical aspect for this compound is its tautomerism. Pyrazinethiols predominantly exist in the more stable pyrazine-2(1H)-thione tautomeric form in solution. thieme-connect.dethieme-connect.de This structure presents two potential coordination sites: the pyrazine nitrogen atom (N1) and the exocyclic sulfur atom. This dual-site potential allows for various coordination modes, including acting as a monodentate ligand through either the nitrogen or sulfur atom, or as a bridging ligand to form polynuclear complexes. The synthesis of such complexes would typically involve reacting the pyrazinethiol with a suitable metal salt in an appropriate solvent.

Investigation of Chelation Properties

The chelation properties of this compound would be determined by its ability to bind to a single metal center through multiple donor atoms. Given the thione tautomer, chelation is plausible, involving one of the ring nitrogens and the exocyclic sulfur atom. The geometry and stability of the resulting chelate ring would depend on the metal ion's size, coordination preferences, and oxidation state.

Studies on analogous heterocyclic thiol ligands, such as 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, demonstrate the versatility of such structures in forming coordination complexes. Similarly, pyrimidinethiols have been used to create novel metal-organic frameworks with cobalt and zinc, indicating the general utility of azine thiols in generating stable coordination structures. grafiati.com These examples suggest that this compound could form stable five-membered chelate rings with various transition metals, a property valuable for applications in catalysis and materials science.

Catalysis and Organocatalysis

The unique electronic properties of the pyrazine ring combined with the reactivity of the thiol group position this compound as a compound of interest in catalysis.

Application as a Catalyst or Co-catalyst

There is significant potential for pyrazinethiol derivatives to act as organocatalysts, particularly in redox reactions. Research on 2,3-bis(mercaptomethyl)pyrazine (BMMP), a dithiol analog, has shown it to be a highly effective disulfide-reducing agent, outperforming the classical reagent dithiothreitol (B142953) (DTT) by approximately tenfold in various assays. nih.gov The enhanced reactivity of BMMP is attributed to the electron-withdrawing nature of the pyrazine ring, which lowers the pKa values of the thiol groups. nih.gov Since the reactive species in thiol-disulfide interchange is the thiolate anion, a lower pKa means a higher concentration of the active nucleophile at neutral pH. nih.gov

This principle suggests that this compound could function as an efficient monothiol catalyst or co-catalyst in reactions involving thiol-disulfide exchange or other processes where thiol-based nucleophilicity is key. Furthermore, pyrazinethiols have participated as substrates in light-driven, nickel-catalyzed dehydrogenative coupling reactions with aldehydes to form thioesters, demonstrating their compatibility with and role in modern catalytic systems. acs.org

| Reducing Agent | Abbreviation | Key Structural Feature | Reported Advantage |

|---|---|---|---|

| 2,3-bis(mercaptomethyl)pyrazine | BMMP | Pyrazine ring with two mercaptomethyl groups | ~10-fold faster than DTT; effective over a wider pH range. nih.gov |

| Dithiothreitol | DTT | Two thiol groups separated by a four-carbon chain | Forms a stable six-membered ring upon oxidation. nih.gov |

| β-mercaptoethanol | βME | Monothiol | Can lead to intermediate mixed disulfides. nih.gov |

Role in Reaction Engineering

In reaction engineering, the goal is to design and optimize chemical reactions for practical application. The development of catalysts based on the pyrazinethiol scaffold is an example of molecular reaction engineering. By modifying the pyrazine ring, the electronic properties and thus the reactivity of the thiol group can be fine-tuned. The superior performance of BMMP compared to DTT is a direct result of engineering the molecule to have lower thiol pKa values. nih.gov This allows for efficient catalysis under milder, biologically relevant conditions (e.g., neutral pH), which is a significant advantage in fields like chemical biology. nih.gov

Furthermore, the concept of immobilizing catalysts on solid supports is central to reaction engineering, as it facilitates catalyst separation and recycling. Thiol-ene chemistry has been successfully used to immobilize Cinchona-derived organocatalysts onto polymer beads, demonstrating a practical method for heterogenizing catalysts that contain thiol-reactive groups. beilstein-journals.org This approach could be applied to pyrazinethiol-based catalysts to develop robust and reusable catalytic systems.

Precursor in the Synthesis of Related Pyrazines

The thiol group on the pyrazine ring is a versatile functional handle that allows this compound to serve as a starting material for a variety of other pyrazine derivatives. The reactivity of the sulfur atom enables a range of chemical transformations.

Research has shown that pyrazinethiols can be readily converted into other sulfur-containing derivatives. For example, a series of pyrazinethiols have been prepared and subsequently transformed into their carbamoylmethylthio, 2-dimethylaminoethylthio, and 2-aminoethylthio derivatives. grafiati.comresearchgate.net These reactions typically involve the S-alkylation of the thiolate anion with an appropriate electrophile.

Pathways to Alkylpyrazines and Ethenylpyrazines

While direct pathways from this compound to alkyl- and ethenylpyrazines are not extensively detailed in the provided research, the synthesis of such compounds often involves multi-step reactions where related pyrazine structures are key intermediates. For instance, the synthesis of 2-ethenyl-3,5-dimethylpyrazine (B125770) has been achieved through a chemical route involving the cyclocondensation of 1-[bicyclo[2.2.1]5-hepten-2-yl]-1,2-propanedione and 1,2-propanediamine, followed by aromatization and a retro-Diels-Alder reaction. researchgate.net This underscores the complex synthetic strategies employed to generate substituted pyrazines. Alkylpyrazines themselves are significant flavor compounds found in a variety of foods and are often formed through Maillard reactions during cooking. wikipedia.orgacs.org For example, 3-ethyl-2,5-dimethylpyrazine (B149181) is a known Maillard reaction product contributing a roasted flavor. researchgate.net The synthesis of various alkylpyrazines can also be achieved through methods like the alkylation of existing pyrazine rings. google.com

Transformation into Other Pyrazine Derivatives

This compound serves as a valuable precursor for a range of pyrazine derivatives. The thiol group provides a reactive site for various chemical transformations. thieme-connect.de Although specific reactions starting from this compound are not elaborately described, the broader chemistry of pyrazines involves numerous transformations like oxidation, reduction, and substitution reactions. For example, pyrazine derivatives can undergo nitration, acetylation, esterification, bromination, and amidation to yield compounds with potential medicinal applications. The synthesis of pyrazine derivatives is a field of active research, with various methods being developed, including coupling, condensation, substitution, and cyclization reactions. researchgate.net

For instance, the transformation of related pyrazine compounds can lead to a variety of structures. 3,6-Dimethyl-2-pyrazinemethanol can be oxidized to 3,6-Dimethylpyrazine-2-carboxylic acid using potassium permanganate. acs.org This carboxylic acid can then potentially be converted to other derivatives. Similarly, other pyrazine methanols and carboxylic acids are synthesized and utilized as precursors for more complex molecules. acs.org

Table 1: Examples of Synthesized Pyrazine Derivatives This table is for illustrative purposes and does not imply direct synthesis from this compound.

| Compound Name | Starting Material (Example) | Reaction Type (Example) | Reference |

|---|---|---|---|

| 3,6-Dimethylpyrazine-2-carboxylic acid | 3,6-Dimethyl-2-pyrazinemethanol | Oxidation | acs.org |

| 3,5-Dimethylpyrazine-2-carboxylic acid | 3,5-Dimethyl-2-pyrazinemethanol | Oxidation | acs.org |

| (3,6-Dimethylpyrazine-2-yl-)methyl-sulfate | 3,6-Dimethyl-2-pyrazinemethanol | Sulfation | acs.org |

| 2-Ethenyl-3,5-dimethylpyrazine | 1-[bicyclo[2.2.1]5-hepten-2-yl]-1,2-propanedione | Cyclocondensation/Aromatization/Retro-Diels-Alder | researchgate.net |

Interdisciplinary Research Areas in Chemical Science

The unique structure of this compound also lends itself to exploration in interdisciplinary fields, moving beyond traditional organic synthesis.

Explorations in Materials Chemistry (e.g., electronic properties)

The electronic properties of pyrazine-containing compounds are an area of growing interest in materials chemistry. Highly luminescent silver(I) and copper(I) coordination polymers have been synthesized using 2,5-dimethylpyrazine (B89654) as a bridging ligand. acs.org These materials exhibit thermally activated delayed fluorescence, with emission colors ranging from blue to red. acs.org The isomorphous nature of these complexes allows for detailed studies on how factors like halogenido ligands and crystal packing influence their luminescence. acs.org While this research uses 2,5-dimethylpyrazine, the presence of the sulfur atom in this compound could lead to different and potentially useful coordination properties and electronic behavior in similar polymeric structures. The thiol group is known to bind to metal surfaces, suggesting potential applications in self-assembled monolayers on substrates like gold, which is a key technique in molecular electronics and sensor technology.

Contributions to Reaction Mechanism Understanding

The study of reactions involving pyrazine derivatives like this compound contributes to a deeper understanding of chemical reaction mechanisms. The reactivity of the thiol group, for example, can be compared to its oxygen analog, pyrazinol, which predominantly exists as the pyrazin-2(1H)-one tautomer. thieme-connect.de The thiol, similarly, likely exists in equilibrium with its thione tautomer, 3,6-dimethylpyrazine-2(1H)-thione. Understanding this tautomerism is crucial for predicting reaction outcomes.

Furthermore, the reactions of the carbonyl group in aldehydes and ketones, which are structurally related to the pyrazine ring's reactivity, are well-studied. uomustansiriyah.edu.iq The principles governing nucleophilic attack on the carbonyl carbon and the role of steric hindrance can be applied to understand the reactivity of the carbon atoms in the pyrazine ring, which are electron-deficient due to the two nitrogen atoms. thieme-connect.deuomustansiriyah.edu.iq Studies on the chemoselective reduction of aldehydes in the presence of ketones provide insights into how different functional groups can be selectively targeted, a principle that is fundamental in the synthesis of complex molecules. beilstein-journals.org

Future Research Directions and Emerging Paradigms in 3,6 Dimethylpyrazine 2 Thiol Chemistry

The field of heterocyclic chemistry is continually evolving, driven by the pursuit of more efficient, sustainable, and innovative methods for synthesizing and utilizing valuable compounds. For 3,6-Dimethylpyrazine-2-thiol, a sulfur-containing pyrazine (B50134) with potential applications stemming from its unique electronic and structural properties, future research is poised to embrace several cutting-edge paradigms. These emerging areas promise to unlock new synthetic pathways, deepen the understanding of the molecule's behavior, and expand its utility in various scientific domains. The following sections explore the key future research directions that will shape the chemistry of this compound.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-dimethylpyrazine-2-thiol, and how can intermediates be stabilized during synthesis?

- Methodological Answer : The synthesis of thiol-containing heterocycles like this compound often involves nucleophilic substitution or cyclization reactions. For example, in analogous systems, reactive chlorine atoms in pyrazine derivatives are replaced using thiourea under controlled alkaline conditions. However, intermediates may decompose in strongly basic environments, necessitating pH optimization (e.g., using ethanol as a solvent and avoiding prolonged reflux in NaOH) . Stabilization of thiol intermediates can be achieved via inert atmosphere handling or derivatization with protecting groups (e.g., trityl or acetamide groups) .

Q. How can the structure and purity of this compound be confirmed?

- Methodological Answer : Modern physico-chemical methods are essential:

- NMR spectroscopy : Confirm substitution patterns and thiol proton signals (δ ~1.5–2.5 ppm for methyl groups; thiol protons may exchange in D₂O).

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ for C₆H₈N₂S, m/z = 140.04).

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm.

- Elemental analysis : Verify C, H, N, S ratios within ±0.3% of theoretical values .

Q. What are the key challenges in derivatizing this compound for enhanced solubility or activity?

- Methodological Answer : Thiol groups are prone to oxidation, so reactions must occur under inert conditions. Common derivatization strategies:

- Alkylation : React with alkyl halides (e.g., methyl iodide) in ethanol/NaOH to form thioethers .

- Mannich reactions : Introduce aminoalkyl groups using formaldehyde and secondary amines .